![molecular formula C14H15NO2S B2465570 [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 675856-56-1](/img/structure/B2465570.png)

[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

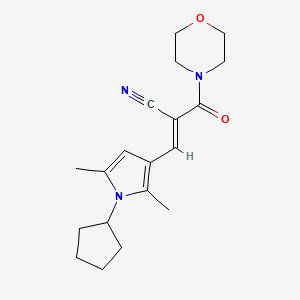

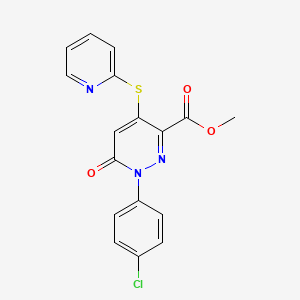

This compound is a derivative of acetic acid where the hydrogen of the acetic acid is replaced by a 4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl group . The molecular formula of this compound is C14H15NO2S and its molecular weight is 261.34 .

Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its constituent parts. It would have a central acetic acid structure, with the 4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl group attached where the hydrogen atom would normally be in acetic acid .Scientific Research Applications

Lithiation of Heteroaromatic Compounds

- Lateral lithiation of heteroaromatic compounds like 3,4-dimethyl-1,2,5-oxadiazole and 2,5-dimethyl-1,3,4-thiadiazole results in the formation of respective acetic acids (Micetich, 1970).

Reactivity in Electrophilic Aromatic Reactions

- Gas-phase elimination studies of acetic acid from 1-arylethyl acetates indicate thiazole's high polarisability and the effect of hydrogen bonding on N-containing heterocycles (August, Davis, & Taylor, 1986).

Corrosion Inhibition

- Thiazoles like DIMPT and BIMPT show significant inhibition of corrosion in mild steel within formic and acetic acid solutions, adhering to the Langmuir adsorption isotherm (Quraishi & Sharma, 2005).

Synthesis of Heterocyclic Compounds

- Isoxazoly] thioureas were converted into various compounds, including 4-oxo-thiazol-5-ylidene-acetic acid methyl esters, revealing a versatile chemical pathway (Rajanarendar, Karunakar, & Ramu, 2006).

Antimicrobial Activity

- Certain novel aryl hydrazone pyrazoline-5-ones containing thiazole moiety exhibited a fair degree of antimicrobial activity (Reddy, Prasad, Spoorthy, & Ravindranath, 2013).

Photo-Degradation Studies

- Investigation into the photo-degradation of pharmaceutical compounds containing thiazoles, such as {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, identified unique degradation products and mechanisms (Wu, Hong, & Vogt, 2007).

Antibacterial Evaluation

- A series of benzamides containing thiazole and oxadiazole structures showed significant anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Mechanism of Action

Target of Action

The primary targets of [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid are currently unknown. This compound is a derivative of thiazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Thiazole derivatives have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, depending on the specific structure of the derivative and the nature of the target .

Biochemical Pathways

Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that thiazole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with thiazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Properties

IUPAC Name |

2-[4-(3,4-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-8-4-5-11(6-9(8)2)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKXULISNHIFNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]nicotinate](/img/structure/B2465489.png)

![methyl 3-[6-(benzylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B2465492.png)

![4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2465505.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2465507.png)

![(4E)-1-benzyl-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2465508.png)